4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol
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Overview
Description
4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol is an organic compound that features a methoxy group, a trifluoromethyl group, and a pyrazolyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol typically involves multiple steps. One common method starts with the trifluoromethylation of a suitable precursor, followed by the introduction of the pyrazolyl group. The methoxy group is then added through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions often require specific conditions, such as acidic or basic environments, to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzyme activity studies.
Medicine: It is investigated for its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties, such as flame retardants and UV absorbers
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The pyrazolyl group can interact with various enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
- Methyl 3-(trifluoromethyl)phenylacetate
Uniqueness
4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol is unique due to the presence of both the trifluoromethyl and pyrazolyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a combination of enhanced lipophilicity and specific interactions with molecular targets, making it valuable for various applications .
Properties
Molecular Formula |
C11H9F3N2O2 |
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Molecular Weight |
258.20 g/mol |
IUPAC Name |
4-methoxy-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C11H9F3N2O2/c1-18-6-2-3-9(17)7(4-6)8-5-10(16-15-8)11(12,13)14/h2-5,17H,1H3,(H,15,16) |
InChI Key |
KRZVKYNGANBEQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=NNC(=C2)C(F)(F)F |
Origin of Product |
United States |
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